2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride
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Overview
Description
2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride typically involves multi-step organic reactions. One common approach includes the reaction of 2-aminopyridine with an appropriate aldehyde to form an imine intermediate, which is subsequently reduced to the corresponding amine. This amine is then reacted with a phenylacetic acid derivative under amide bond-forming conditions to yield the target compound. The final product is often isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce imine or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly in the presence of strong nucleophiles and appropriate leaving groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors to exert analgesic effects .
Comparison with Similar Compounds
Similar Compounds
2-aminopyridine derivatives: These compounds share the pyridine moiety and exhibit similar biological activities.
Phenylacetamide derivatives: These compounds have the phenylacetamide structure and are known for their therapeutic potential.
N-methylated amines: Compounds with N-methyl groups often show enhanced biological activity due to increased lipophilicity
Uniqueness
2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.2ClH/c1-18(11-12-6-5-9-17-10-12)15(19)14(16)13-7-3-2-4-8-13;;/h2-10,14H,11,16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZSTKNTRDDZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C(C2=CC=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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